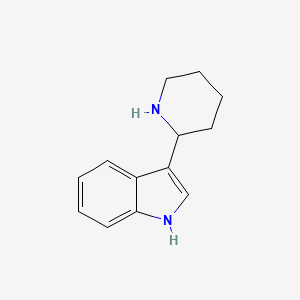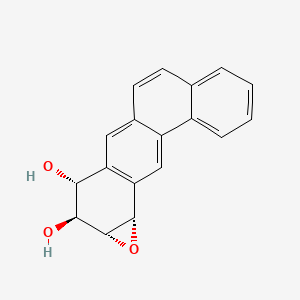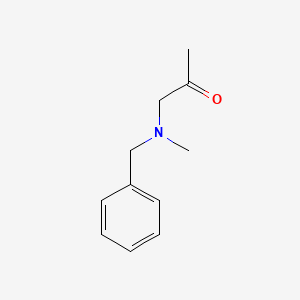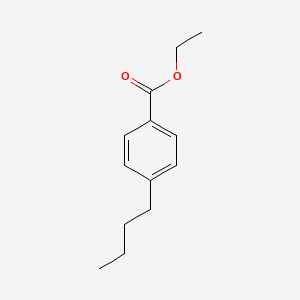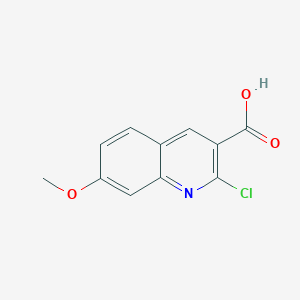![molecular formula C13H16FNO4S B1634154 Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 349624-64-2](/img/structure/B1634154.png)
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
“Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate” is a chemical compound with the molecular formula C₁₃H₁₆FNO₄S . It has a molecular weight of 301.34 g/mol . This compound is used for proteomics research .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 90-91°C . It has a molecular weight of 301.34 g/mol .Scientific Research Applications
Human Beta(3) Agonists
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, related to "Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate," was synthesized and evaluated for biological activity on the human beta(3)-adrenergic receptor. These compounds showed potent agonistic activity at the beta(3) receptor with significant selectivity over beta(1)- and beta(2)-ARs. This research highlights the potential therapeutic applications of these compounds in treating diseases related to beta(3)-adrenergic receptor dysfunction (Hu et al., 2001).
Polymer Electrolytes Synthesis
Another study focused on the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This process allows precise control over the cation functionality and provides stable phenyl rings, indicating its significance in developing high-performance polymer electrolytes for various applications (Kim et al., 2011).
Anticancer Agents
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has identified promising anticancer agents. These compounds were synthesized and evaluated for their anticancer potential, with some showing strong activity relative to the reference drug doxorubicin. This illustrates the potential of these derivatives in cancer therapy (Rehman et al., 2018).
Selective Ligands for Receptors
A series of 4-piperidinylthioether and sulfone derivatives were synthesized to find new 5-HT2A selective ligands. These compounds demonstrated high selectivity for the 5-HT2A receptor, suggesting their potential use in developing treatments for disorders related to this receptor (Wang et al., 2001).
Safety and Hazards
properties
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBNATIWROQSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1634076.png)
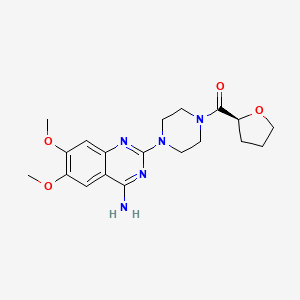

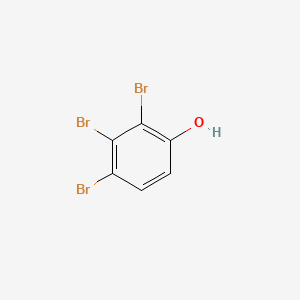
![(4-Nitrophenyl)methyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate](/img/structure/B1634094.png)
